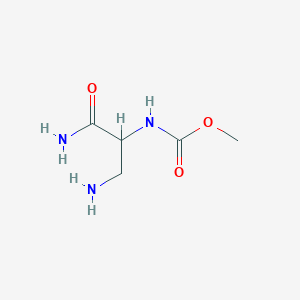
3-Amino-N~2~-(methoxycarbonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N~2~-(methoxycarbonyl)alaninamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methoxycarbonyl group, and an alaninamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Métodos De Preparación
The synthesis of 3-Amino-N~2~-(methoxycarbonyl)alaninamide can be achieved through several synthetic routes. One common method involves the reaction of alanine derivatives with methoxycarbonylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as methanol, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3-Amino-N~2~-(methoxycarbonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.
Aplicaciones Científicas De Investigación
3-Amino-N~2~-(methoxycarbonyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-N~2~-(methoxycarbonyl)alaninamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Amino-N~2~-(methoxycarbonyl)alaninamide can be compared with similar compounds such as:
3-Amino-N,N-dimethyl-L-alaninamide: This compound has a similar structure but with dimethyl substitution on the amino group.
N-(3-Amino-2-methylpropyl)-N~3~-(methoxycarbonyl)-β-alaninamide: This compound features a different substitution pattern on the alaninamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
494227-53-1 |
|---|---|
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
methyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C5H11N3O3/c1-11-5(10)8-3(2-6)4(7)9/h3H,2,6H2,1H3,(H2,7,9)(H,8,10) |
Clave InChI |
RTWGZVTVGNUCEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















